molecular formula C9H8F2O3 B8173053 3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde

3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde

Cat. No.: B8173053
M. Wt: 202.15 g/mol
InChI Key: CTIAVDFPINRWST-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde is an organic compound characterized by the presence of a difluoroethoxy group attached to a benzaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the ether linkage. The general reaction scheme can be represented as follows:

2-Hydroxybenzaldehyde+2,2-DifluoroethanolThis compound\text{2-Hydroxybenzaldehyde} + \text{2,2-Difluoroethanol} \rightarrow \text{this compound} 2-Hydroxybenzaldehyde+2,2-Difluoroethanol→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: 3-(2,2-Difluoroethoxy)-2-hydroxybenzoic acid.

    Reduction: 3-(2,2-Difluoroethoxy)-2-hydroxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The presence of the difluoroethoxy group can influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybenzaldehyde: Lacks the difluoroethoxy group, resulting in different chemical properties and reactivity.

    3-(2,2-Difluoroethoxy)benzaldehyde: Similar structure but lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

3-(2,2-Difluoroethoxy)-2-hydroxybenzaldehyde is unique due to the presence of both the difluoroethoxy and hydroxyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and the possibility of forming a wide range of derivatives.

Properties

IUPAC Name

3-(2,2-difluoroethoxy)-2-hydroxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-2-6(4-12)9(7)13/h1-4,8,13H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIAVDFPINRWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)OCC(F)F)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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